2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide
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Overview
Description
2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide is a complex organic compound that belongs to the class of triazoloquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA .
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone
- Ethyl 4-(2-chlorophenyl)-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate
Uniqueness
2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the triazoloquinoline core with the sulfanyl and acetamide groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C19H13Cl3N4OS |
---|---|
Molecular Weight |
451.8 g/mol |
IUPAC Name |
2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide |
InChI |
InChI=1S/C19H13Cl3N4OS/c1-10-6-16-24-25-19(26(16)15-5-3-2-4-12(10)15)28-9-17(27)23-18-13(21)7-11(20)8-14(18)22/h2-8H,9H2,1H3,(H,23,27) |
InChI Key |
KNJCQWKIAOGMHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C=C(C=C4Cl)Cl)Cl |
Origin of Product |
United States |
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